molecular formula C16H21NO3S2 B2500034 N-(2-methoxy-2-(5-methylthiophen-2-yl)ethyl)-2-phenylethanesulfonamide CAS No. 1797182-80-9

N-(2-methoxy-2-(5-methylthiophen-2-yl)ethyl)-2-phenylethanesulfonamide

Cat. No.: B2500034
CAS No.: 1797182-80-9
M. Wt: 339.47
InChI Key: RNNMDZPLDBFMBN-UHFFFAOYSA-N
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Description

N-(2-methoxy-2-(5-methylthiophen-2-yl)ethyl)-2-phenylethanesulfonamide is a chemical compound that features a unique combination of functional groups, including a methoxy group, a thiophene ring, and a sulfonamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-methoxy-2-(5-methylthiophen-2-yl)ethyl)-2-phenylethanesulfonamide typically involves multiple steps, starting with the preparation of the thiophene derivative. One common method includes the alkylation of 2-methylthiophene with a suitable alkylating agent, followed by the introduction of the methoxy group through nucleophilic substitution. The final step involves the sulfonation of the intermediate product with ethanesulfonyl chloride under basic conditions to yield the target compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the implementation of green chemistry principles to minimize waste and improve efficiency.

Chemical Reactions Analysis

Types of Reactions

N-(2-methoxy-2-(5-methylthiophen-2-yl)ethyl)-2-phenylethanesulfonamide can undergo various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The sulfonamide group can be reduced to the corresponding amine.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at the thiophene ring and the methoxy group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Reagents like halogens, alkyl halides, and nucleophiles such as amines or alcohols are used under appropriate conditions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Amines.

    Substitution: Various substituted thiophene derivatives.

Scientific Research Applications

N-(2-methoxy-2-(5-methylthiophen-2-yl)ethyl)-2-phenylethanesulfonamide has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate due to its unique structural features.

    Industry: Utilized in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of N-(2-methoxy-2-(5-methylthiophen-2-yl)ethyl)-2-phenylethanesulfonamide involves its interaction with specific molecular targets. The sulfonamide group can interact with enzymes or receptors, potentially inhibiting their activity. The thiophene ring may also play a role in binding to biological targets, contributing to the compound’s overall biological effects.

Comparison with Similar Compounds

Similar Compounds

  • N-(2-methoxy-2-(5-methylthiophen-2-yl)ethyl)-2-(thiophen-3-yl)acetamide
  • N-(2-methoxy-2-(5-methylthiophen-2-yl)ethyl)cyclopropanesulfonamide
  • N-(2-methoxy-2-(5-methylthiophen-2-yl)ethyl)-2-methylpropane-1-sulfonamide

Uniqueness

N-(2-methoxy-2-(5-methylthiophen-2-yl)ethyl)-2-phenylethanesulfonamide is unique due to its specific combination of functional groups, which imparts distinct chemical and biological properties. The presence of the phenylethanesulfonamide moiety differentiates it from other similar compounds, potentially leading to unique interactions with biological targets and distinct applications in various fields.

Properties

IUPAC Name

N-[2-methoxy-2-(5-methylthiophen-2-yl)ethyl]-2-phenylethanesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H21NO3S2/c1-13-8-9-16(21-13)15(20-2)12-17-22(18,19)11-10-14-6-4-3-5-7-14/h3-9,15,17H,10-12H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RNNMDZPLDBFMBN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(S1)C(CNS(=O)(=O)CCC2=CC=CC=C2)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H21NO3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

339.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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